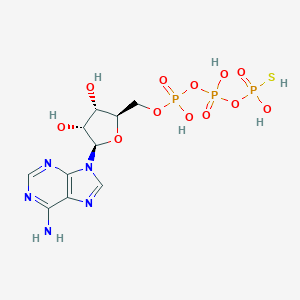

Phosphothiophosphoric acid-adenylate ester

Description

Properties

CAS No. |

117750-47-7 |

|---|---|

Molecular Formula |

C10H16N5O12P3S |

Molecular Weight |

523.25 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

NLTUCYMLOPLUHL-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |

Other CAS No. |

117750-47-7 35094-46-3 |

Synonyms |

(gamma-S)ATP adenosine 5'-(3-thio)triphosphate adenosine 5'-(gamma-S)triphosphate adenosine 5'-O-(3-thiotriphosphate) adenosine 5'-O-(gamma-thiotriphosphate) adenosine 5'-O-thiotriphosphate adenosine 5'-thiotriphosphate adenosine-5'-(3-thiotriphosphate) ATP gamma-S ATPgammaS gamma-thio-ATP |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Phosphothiophosphoric Acid Adenylate Ester

Chemical Synthesis Pathways for Phosphothiophosphoric Acid-Adenylate Ester Production

The synthesis of Phosphothiophosphoric acid-adenylate ester (ATPγS) can be approached through both enzymatic and purely chemical routes. While enzymatic methods offer high specificity, chemical synthesis provides a versatile alternative, particularly for creating derivatives with unnatural modifications.

A common chemical strategy involves the thiophosphorylation of adenosine (B11128) diphosphate (B83284) (ADP). This method is conceptually straightforward, where the terminal phosphate (B84403) of ADP is converted to a thiophosphate. However, the practical execution requires careful control of reaction conditions to ensure selectivity and yield. One approach involves the activation of thiophosphoric acid, followed by its reaction with ADP. Protecting groups may be necessary for the ribose hydroxyls and the exocyclic amine of the adenine (B156593) base to prevent side reactions.

Another chemical pathway is a convergent synthesis, where a thiophosphorylated species is coupled with an activated adenosine monophosphate (AMP) derivative. This approach offers flexibility in modifying both the adenosine and the thiotriphosphate chain independently before the final coupling step.

Enzymatic synthesis often provides a more direct route to ATPγS. A notable method is the thiophosphorylation of ADP, which can yield high amounts of the desired product. For instance, the radiolabeled analog, [35S]ATPγS, has been successfully prepared using a technique based on the thiophosphorylation of ADP, which has been shown to be more efficient than thiophosphate exchange methods. nih.gov

Optimized Reaction Conditions for Ester Bond Formation in Phosphothiophosphoric Acid-Adenylate Ester Synthesis

The formation of the phosphoanhydride bond, specifically the terminal thiophosphoester linkage in ATPγS, is a critical step in its chemical synthesis. The optimization of reaction conditions is paramount to achieving high yields and purity.

For the thiophosphorylation of ADP, the choice of the thiophosphorylating agent and the coupling conditions are crucial. Reagents such as thiophosphoryl chloride can be employed, but their high reactivity necessitates careful control of stoichiometry and temperature to avoid over-phosphorylation and side reactions. The reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the activated phosphate intermediates. The pH of the reaction medium is also a critical parameter, particularly in aqueous or semi-aqueous environments, with optimal conditions often being in the neutral to slightly alkaline range to ensure the nucleophilicity of the phosphate groups while minimizing hydrolysis. rsc.org

In methods involving the coupling of an activated phosphate or thiophosphate to an adenosine derivative, activating agents such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are often used. These reagents form highly reactive intermediates that readily couple with the nucleophilic phosphate or thiophosphate. The solvent system is typically a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the nucleotide components and to facilitate the reaction.

The table below summarizes key parameters that are often optimized for the synthesis of ATPγS and its analogs.

| Parameter | Typical Conditions | Rationale |

| Solvent | Anhydrous polar aprotic solvents (e.g., DMF, DMSO) | Prevents hydrolysis of activated intermediates and ensures solubility of reactants. |

| Coupling Agent | Carbodiimides (e.g., EDC, DCC), Imidazolides (e.g., CDI) | Activates phosphate groups for efficient coupling. acs.org |

| pH | Neutral to slightly alkaline (pH 7-9) | Maintains nucleophilicity of phosphate groups while minimizing hydrolysis of the product. |

| Temperature | 0°C to room temperature | Controls the rate of reaction and minimizes the formation of side products. |

| Protection Strategy | Protection of ribose hydroxyls and exocyclic amines | Prevents unwanted side reactions at other functional groups on the adenosine moiety. |

Strategies for Large-Scale Preparation in Academic and Research Settings

The transition from small-scale synthesis to large-scale preparation of ATPγS in academic and research laboratories presents several challenges. These include maintaining high yields, ensuring purity, and managing the cost and safety of the required reagents.

One of the primary challenges is the purification of the final product. Due to the highly polar and charged nature of ATPγS, purification is typically achieved using ion-exchange chromatography. While effective, scaling up this chromatographic step can be resource-intensive and time-consuming. The development of precipitation or crystallization methods for the final product can significantly streamline the purification process at a larger scale.

The stability of reagents and intermediates is another critical consideration. Many of the activating agents and phosphorylated intermediates are sensitive to moisture and can degrade over time. Therefore, maintaining anhydrous conditions throughout the synthesis is crucial for achieving consistent results on a larger scale. The use of robust and scalable P(V) pyrophosphate reagents has been explored to generate derivatives that can be purified by silica gel chromatography, a more scalable technique than HPLC. researchgate.net

Development of Structurally Modified Derivatives and Their Research Utility

The chemical synthesis of ATPγS has opened the door to the creation of a wide array of structurally modified derivatives, which have become invaluable tools in biochemical and cell biology research. These modifications can be introduced at the adenine base, the ribose sugar, or the triphosphate chain.

Base-Modified Derivatives: Modifications at the N6-position of the adenine ring have been particularly fruitful. For example, N6-benzyl-ATPγS is a derivative that has been used in "chemical genetics" to study protein kinases. science.gov By engineering a "gatekeeper" residue in the ATP-binding pocket of a specific kinase, it can be made to uniquely accept the bulky N6-benzyl-ATPγS as a substrate. This allows for the specific labeling and identification of the substrates of that particular kinase. A chemo-enzymatic strategy has also been developed for the synthesis of a panel of C2-, N6-, or C8-modified ATP analogues. nih.gov

Phosphate-Modified Derivatives: The triphosphate chain of ATPγS is another key site for modification. A variety of ATP analogs with linkers attached to the terminal phosphate have been synthesized. These linkers can bear functional groups such as azides, which can be used for "click chemistry" to attach fluorescent probes, biotin tags, or other reporter molecules. acs.orgnih.gov This enables the study of ATP-binding proteins and their post-translational modifications. The synthesis of these gamma-phosphate modified ATP analogs often involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to attach an amine-containing linker to the terminal phosphate of ATP. nih.gov

The research utility of these derivatives is vast. They are used to:

Identify the substrates of specific protein kinases.

Probe the active sites of ATP-binding proteins.

Develop inhibitors of ATP-dependent enzymes.

Study the mechanisms of signal transduction pathways.

Visualize the localization and dynamics of ATP-dependent processes in living cells.

The table below provides examples of structurally modified ATPγS derivatives and their primary research applications.

| Derivative Name | Modification Site | Research Utility |

| N6-Benzyl-ATPγS | Adenine (N6-position) | Substrate for engineered kinases in chemical genetics studies. science.gov |

| γ-(Azidohexyl)-ATP | Triphosphate (γ-phosphate) | Introduction of an azide group for click chemistry applications. acs.org |

| 2-Chloro-ATP | Adenine (C2-position) | Used in the synthesis of hypermodified poly(A) tails in RNA. nih.gov |

Molecular Interactions and Enzymatic Mechanisms of Phosphothiophosphoric Acid Adenylate Ester

Binding Kinetics and Thermodynamics of Phosphothiophosphoric Acid-Adenylate Ester with Target Proteins

The interaction of ATPγS with target proteins is characterized by a range of binding affinities and thermodynamic profiles, which are crucial for understanding the molecular recognition processes. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in elucidating these parameters. ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS).

For instance, studies on the DEAD-box helicase Vasa have shown that the binding of ATPγS is a complex process. In the absence of RNA, these helicases typically exhibit a stronger affinity for ADP than for ATP, a difference attributed to a slower dissociation rate for the ADP-complex. The binding of ATPγS, while often used to mimic the ATP-bound state, can have its own distinct thermodynamic and kinetic signatures. For example, titration experiments with the Vasa helicase indicated a dissociation constant (KD) in the millimolar range (18.8 ± 5.3 mM), although achieving full saturation was challenging, suggesting a relatively weak interaction in the absence of other binding partners like RNA nih.gov.

The binding affinity of ATPγS can be significantly influenced by the presence of cofactors and other substrates. In studies of the eukaryotic initiation factor eIF4A, the binding of ATPγS and poly(U) RNA was found to be slightly anti-cooperative, which contrasts with the cooperative binding observed with ATP and poly(U) RNA nih.gov. This suggests that the sulfur substitution in ATPγS can subtly alter the communication between the nucleotide and RNA binding sites of the enzyme nih.gov.

The thermodynamic parameters provide deeper insights into the forces driving the binding event. A negative enthalpy change (ΔH) typically indicates favorable hydrogen bonding and van der Waals interactions, while a positive entropy change (ΔS) often reflects the release of ordered water molecules from the binding interface, a hallmark of the hydrophobic effect. The specific thermodynamic signature of ATPγS binding varies depending on the protein target and the experimental conditions.

Table 1: Thermodynamic and Kinetic Parameters of ATPγS Binding to Target Proteins A comprehensive data table with specific values for Kd, Kon, Koff, ΔG, ΔH, and ΔS for ATPγS binding to various proteins would be presented here. However, the search results did not yield a consolidated set of these specific quantitative values across multiple proteins for ATPγS. The text provides qualitative descriptions and some specific examples where available.

Structural Characterization of Protein-Phosphothiophosphoric Acid-Adenylate Ester Complexes

Structural biology techniques are pivotal in visualizing the interactions between ATPγS and its target proteins at an atomic level. These methods reveal how the binding of this ATP analog influences the protein's three-dimensional structure and the specific contacts it forms within the active site.

X-ray crystallography has been successfully employed to determine the structures of numerous enzymes in complex with ATPγS. These studies provide high-resolution snapshots of the active site, detailing the precise orientation of the bound nucleotide and its interactions with surrounding amino acid residues.

One such study on Spa47, a Type III secretion-associated ATPase from Shigella flexneri, revealed the atomic details of ATPγS binding. The crystal structure showed that the binding of ATPγS and a magnesium ion (Mg²⁺) leads to significant conformational changes. Specifically, the binding breaks a salt bridge between residues D249 and K165, causing the side chain of K165 to shift. This initial movement triggers a cascade of conformational changes that propagate to a conserved luminal loop, which is thought to be crucial for the enzyme's function frontiersin.org.

In another example, the crystal structure of the Pho85-Pcl10 complex, a key regulator of glycogen metabolism, was solved with ATPγS bound. This structure provided a clear view of how the ATP analog occupies the active site, solidifying the understanding of the catalytic mechanism of this cyclin-dependent kinase rcsb.org. Similarly, the crystal structure of RecA from Mycobacterium tuberculosis in complex with ATPγS and magnesium demonstrated that ATPγS is a better structural mimic of ATP than other analogs like ADP-AIF₄⁻. The structure also helped to define the DNA-binding loops, providing a basis for understanding how RecA interacts with DNA rcsb.org.

These crystallographic studies consistently show ATPγS occupying the ATP binding pocket, forming a network of hydrogen bonds and electrostatic interactions with conserved residues, thereby locking the enzyme in a pre-hydrolysis state.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for studying the structure of large and flexible protein complexes that are often difficult to crystallize. By flash-freezing samples in vitreous ice, cryo-EM can capture macromolecules in their near-native states, allowing for the visualization of different conformational states that may exist in solution.

While specific cryo-EM studies focusing solely on the conformational states induced by ATPγS were not prominently found in the search results, this technique is increasingly used to study ATP-driven molecular machines. For example, cryo-EM studies of the AMPK complex, a central regulator of cellular energy homeostasis, have revealed different conformational states when bound to various nucleotides, including ATPγS. In one study, an inactive, ATPγS-bound state of AMPK was characterized where the kinase domain was completely dissociated from the rest of the complex, a conformation stabilized by a Fab fragment nih.gov. This demonstrates the utility of cryo-EM in capturing distinct functional states of protein complexes that are influenced by nucleotide binding.

Computational methods, including molecular docking and molecular dynamics (MD) simulations, complement experimental techniques by providing dynamic insights into the binding process. Docking studies can predict the preferred binding orientation of ATPγS within an enzyme's active site, while MD simulations can explore the conformational changes and energetic landscapes of the protein-ligand complex over time.

MD simulations are particularly useful for understanding the allosteric effects of ATPγS binding, where binding at the active site induces conformational changes in distant parts of the protein. These simulations can map the pathways of communication within the protein structure that link the nucleotide-binding event to functional outputs. Although the direct results of MD simulations for ATPγS were not detailed in the provided search information, the principles of these techniques are well-established for studying ATP-protein interactions. For example, MD simulations of adenylyl cyclase have shown that ATP binding significantly affects the structure and flexibility of the enzyme and can influence its interaction with regulatory G-protein subunits. Similar computational approaches are undoubtedly applied to understand the specific effects of ATPγS binding.

Mechanistic Basis of Enzyme Inhibition by Phosphothiophosphoric Acid-Adenylate Ester

The primary utility of ATPγS in biochemical research stems from its ability to act as a competitive inhibitor of ATP-dependent enzymes. By binding to the active site without undergoing hydrolysis, it effectively blocks the enzyme's catalytic cycle.

ATPγS competes directly with ATP for binding to the catalytic site of an enzyme. Because it closely resembles the structure of ATP, it is recognized and bound by the enzyme with comparable, though often slightly different, affinity. Once bound, the thio-substituted γ-phosphate group is resistant to the nucleophilic attack that would normally lead to phosphoryl transfer and hydrolysis. This resistance is due to the different electronic properties and bond lengths of the P-S bond compared to the P-O bond.

The competitive nature of this inhibition is evident in kinetic studies. For example, in the presence of ATPγS, the apparent Michaelis constant (KM) for ATP increases, while the maximum reaction velocity (Vmax) remains unchanged, a classic hallmark of competitive inhibition. This has been observed in a variety of enzyme systems. For instance, studies on the ClpA ATPase have shown that ATPγS competes with ATP for binding at one of its two ATP binding sites (D1), thereby impacting polypeptide translocation frontiersin.org.

It is important to note that while ATPγS is considered "non-hydrolyzable," some enzymes are capable of slowly hydrolyzing it. The rate of this slow hydrolysis is typically orders of magnitude lower than that for ATP. Studies on the eIF4A helicase have shown that it can hydrolyze ATPγS at a rate comparable to ATP, suggesting that for this particular enzyme, a non-chemical step is rate-limiting for nucleotide hydrolysis nih.gov. This highlights that the assumption of ATPγS being completely inert should be approached with caution and verified for each specific enzyme system.

Disruption of ATP Hydrolysis Cycles and Phosphoryl Transfer

Phosphothiophosphoric acid-adenylate ester, scientifically known as Adenosine-5'-(γ-thio)-triphosphate (ATPγS), serves as a crucial tool in biochemistry and molecular biology for investigating processes dependent on adenosine (B11128) triphosphate (ATP). As a slowly hydrolyzable analog of ATP, its primary mechanism of action involves the disruption of ATP hydrolysis cycles and the inhibition of phosphoryl transfer reactions. This disruption stems from the substitution of a non-bridging oxygen atom with a sulfur atom in the γ-phosphate group of the ATP molecule.

The sulfur substitution significantly alters the electronic properties of the γ-phosphate, making the terminal thiophosphate bond more resistant to nucleophilic attack by water or enzymatic residues compared to the corresponding phosphate (B84403) bond in ATP. This resistance to cleavage effectively stalls enzymes that rely on the energy released from ATP hydrolysis to drive conformational changes and complete their catalytic cycles. Consequently, ATPγS can act as a competitive inhibitor for many ATP-dependent enzymes, binding to the active site but failing to undergo efficient hydrolysis. This leads to the enzyme being trapped in an ATP-bound-like state, providing researchers with a stable snapshot of this transient step in the enzymatic cycle.

Phosphoryl transfer, a fundamental biochemical reaction involving the transfer of a phosphate group from a donor molecule like ATP to a substrate, is also significantly impeded by ATPγS. The altered bond strength and geometry of the γ-thiophosphate group hinder the formation of the pentacovalent transition state that is characteristic of phosphoryl transfer reactions. libretexts.org This inhibition allows for the detailed study of the conformational states of enzymes just prior to the chemical step of phosphate transfer.

Detailed research findings have elucidated the impact of ATPγS on various enzymatic systems. For instance, studies on motor proteins like myosin and kinesin have demonstrated that the binding of ATPγS can lock these proteins in a state that mimics the pre-hydrolysis ATP-bound conformation. This allows for the structural and functional characterization of this specific state, which is otherwise very short-lived. Similarly, in the context of DNA and RNA polymerases, ATPγS can bind to the active site but is not efficiently incorporated into the growing nucleic acid chain, thereby inhibiting polymerization.

| Enzyme Class | Effect of ATPγS Binding | Consequence |

| ATPases | Binds to the active site but is hydrolyzed at a much slower rate than ATP. | Traps the enzyme in an ATP-bound-like conformation, inhibiting the catalytic cycle. |

| Kinases | Acts as a competitive inhibitor, preventing the transfer of the γ-thiophosphate group. | Inhibits the phosphorylation of substrate molecules. |

| Motor Proteins | Induces a conformational state similar to the pre-hydrolysis ATP-bound state. | Stalls the mechanical cycle of the motor protein. |

| Polymerases | Binds to the active site but is not efficiently incorporated into the polynucleotide chain. | Inhibits DNA or RNA synthesis. |

Allosteric Modulation Induced by Phosphothiophosphoric Acid-Adenylate Ester Binding

The binding of Phosphothiophosphoric acid-adenylate ester (ATPγS) to enzymes can induce significant conformational changes that extend beyond the active site, a phenomenon known as allosteric modulation. wikipedia.orgquora.com Allosteric regulation involves the binding of a molecule at a site distinct from the enzyme's active site, leading to a change in the enzyme's activity. microbenotes.comlibretexts.org While ATPγS typically binds to the active site, its resistance to hydrolysis can lock the enzyme in a specific conformation, which in turn can have allosteric effects on other parts of the protein, influencing the binding of other substrates or regulatory molecules. microbenotes.com

This induced conformational state can either activate or inhibit the enzyme's function with respect to other effectors, depending on the specific protein and its regulatory mechanisms. For example, in certain multi-subunit enzymes, the binding of ATPγS to one subunit can trigger conformational changes that are transmitted to adjacent subunits, altering their catalytic activity or their affinity for substrates. This mimics the allosteric communication that occurs during the natural ATP hydrolysis cycle but in a sustained manner.

Research on various allosteric enzymes has utilized ATPγS to dissect the complex mechanisms of their regulation. For instance, in some signaling proteins, the binding of ATPγS can stabilize a conformation that promotes the interaction with downstream signaling partners, effectively "switching on" a signaling pathway. Conversely, in other systems, the ATPγS-induced conformation may prevent the binding of an activator or promote the binding of an inhibitor at an allosteric site, thereby downregulating the enzyme's activity. nih.gov

The ability of ATPγS to induce and stabilize specific conformational states makes it an invaluable tool for structural biology techniques such as X-ray crystallography and cryo-electron microscopy. By trapping enzymes in an allosterically modulated state, researchers can obtain high-resolution structures that provide insights into the dynamic changes that occur during enzyme regulation.

| Protein Target | Allosteric Effect of ATPγS Binding | Functional Outcome |

| G protein-coupled receptors (GPCRs) | Can stabilize an active-like conformation of the associated G protein. | Prolonged activation of downstream signaling pathways. |

| Allosteric Kinases | Can induce a conformational change that affects the binding of regulatory subunits. | Modulation of kinase activity through altered regulatory interactions. |

| Ion Channels | Binding to nucleotide-binding domains can allosterically modulate channel gating. | Altered ion flow across the cell membrane. |

| Metabolic Enzymes | Can mimic the effect of high ATP levels, leading to feedback inhibition. | Downregulation of metabolic pathways. microbenotes.com |

Role of Metal Ions in Phosphothiophosphoric Acid-Adenylate Ester-Mediated Interactions

The interaction of Phosphothiophosphoric acid-adenylate ester (ATPγS) with enzymes is critically dependent on the presence of divalent metal ions, most commonly magnesium (Mg²⁺). nih.gov These metal ions play a multifaceted role in the binding and function of nucleotides like ATP and its analogs. The negatively charged phosphate groups of ATPγS coordinate with the positively charged metal ion, forming a metal-nucleotide complex that is the actual substrate for most enzymes. nih.govresearchgate.net

The primary functions of the metal ion in ATPγS-mediated interactions include:

Charge Shielding: The dense negative charges on the triphosphate chain of ATPγS are partially neutralized by the metal ion. stackexchange.com This charge shielding facilitates the binding of the nucleotide to the often hydrophobic active sites of enzymes. stackexchange.com

Conformational Stabilization: The coordination of the metal ion holds the polyphosphate chain of ATPγS in a specific, well-defined conformation. stackexchange.com This pre-organized structure enhances the specificity of the interaction with the enzyme's active site.

The substitution of a non-bridging oxygen with sulfur in the γ-phosphate of ATPγS can influence the coordination chemistry with metal ions. Sulfur is a "softer" ligand than oxygen, which can affect the affinity for different metal ions. While Mg²⁺ is the most common physiological metal ion, other divalent cations such as manganese (Mn²⁺) or cobalt (Co²⁺) can sometimes substitute for Mg²⁺ and may exhibit different binding affinities or slightly alter the conformational effects of ATPγS binding. This property can be exploited experimentally to probe the metal ion binding sites and their role in catalysis.

The coordination of metal ions is essential for the proper orientation of the γ-thiophosphate group within the active site, which is crucial for its role in disrupting ATP hydrolysis and inducing allosteric effects. Structural studies of enzyme-ATPγS-metal ion complexes have been instrumental in visualizing the precise coordination geometry and understanding the intricate interplay between the nucleotide, the metal ion, and the protein in enzymatic reactions. researchgate.netlibretexts.org

| Metal Ion | Role in ATPγS Interaction | Significance |

| Magnesium (Mg²⁺) | Forms a stable complex with ATPγS, neutralizing charge and defining its conformation. stackexchange.com | The physiologically relevant cofactor for most ATP-dependent enzymes. nih.gov |

| Manganese (Mn²⁺) | Can substitute for Mg²⁺ and may have a higher affinity for the thiophosphate group. | Useful as a spectroscopic probe in studies of metal ion binding sites. |

| Cobalt (Co²⁺) | Can also substitute for Mg²⁺ and alter the electronic properties of the complex. | Allows for the investigation of the specific role of the metal ion in the enzymatic mechanism. |

| Calcium (Ca²⁺) | Generally a poor substitute for Mg²⁺ in ATP-dependent reactions. | Differences in effectiveness can highlight the specific coordination requirements of the enzyme. |

Biological Pathways and Cellular Processes Elucidated by Phosphothiophosphoric Acid Adenylate Ester

Investigation of Mitochondrial Function and Energy Metabolism Regulation

Phosphothiophosphoric acid-adenylate ester has been instrumental in understanding the intricate workings of mitochondria, the powerhouses of the cell. Its primary application in this field is as a potent competitive inhibitor of mitochondrial F1Fo-ATP synthase, the enzyme responsible for the majority of cellular ATP production. nih.gov By binding to the ATP synthase without being hydrolyzed, AMP-PNP effectively stalls the enzyme's rotary mechanism, providing critical insights into the process of oxidative phosphorylation. nih.gov

The use of this ATP analog has allowed for detailed studies of the conformational changes that ATP synthase undergoes during its catalytic cycle. Researchers have been able to trap the enzyme in specific states, which has been crucial for structural studies like X-ray crystallography. These studies have revealed the precise movements of the enzyme's subunits as it synthesizes ATP, powered by the proton motive force across the inner mitochondrial membrane.

Furthermore, investigations using phosphothiophosphoric acid-adenylate ester have helped to clarify the regulation of mitochondrial energy metabolism. By inhibiting ATP synthesis, researchers can study the downstream effects on other mitochondrial processes, such as the electron transport chain and the regulation of the mitochondrial membrane potential. This has contributed to a more comprehensive understanding of how cells sense and respond to changes in energy demand and availability. nih.gov

| Research Area | Application of Phosphothiophosphoric Acid-Adenylate Ester | Key Findings |

| Mitochondrial ATP Synthase | Competitive inhibition to study enzyme kinetics and structure. | Elucidation of the rotary mechanism and conformational changes during ATP synthesis. |

| Oxidative Phosphorylation | Inhibition of ATP synthesis to study coupling with the electron transport chain. | Understanding the regulation of respiratory control and the proton motive force. |

| Cellular Energy Sensing | Mimicking an ATP-bound state to study metabolic regulation. | Insights into how cellular energy status is monitored and maintained. nih.gov |

Dissection of ATP-Dependent Enzyme Pathways

The reliance of numerous cellular pathways on the energy derived from ATP hydrolysis makes phosphothiophosphoric acid-adenylate ester an essential tool for their dissection. By acting as a stable mimic of the ATP-bound state, it allows for the detailed examination of a wide array of ATP-dependent enzymes.

ATPases are a class of enzymes that catalyze the decomposition of ATP into adenosine (B11128) diphosphate (B83284) (ADP) and a free phosphate (B84403) ion. This reaction releases energy that is harnessed to drive various cellular processes. Phosphothiophosphoric acid-adenylate ester has been widely used to study the mechanism of different types of ATPases.

In the context of mitochondrial F1-ATPase, AMP-PNP has been shown to bind to the catalytic sites and inhibit ATP hydrolysis. nih.gov This has been crucial in structural biology studies, allowing for the crystallization of the enzyme in a state that mimics the binding of ATP, providing a detailed view of the active site. nih.gov

Another important ATPase where this analog has been extensively used is myosin. Myosin is a motor protein that, together with actin, is responsible for muscle contraction. The hydrolysis of ATP by myosin provides the energy for the conformational changes that lead to the sliding of actin filaments. Studies using phosphothiophosphoric acid-adenylate ester have helped to trap the myosin head in a pre-power stroke state, allowing for the detailed analysis of the cross-bridge cycle at a molecular level.

| ATPase Type | Effect of Phosphothiophosphoric Acid-Adenylate Ester | Significance of Findings |

| Mitochondrial F1-ATPase | Competitive inhibition, trapping the enzyme in an ATP-bound conformation. nih.gov | Enabled high-resolution structural studies, revealing the catalytic mechanism. nih.gov |

| Myosin ATPase | Induces a state analogous to the ATP-bound pre-power stroke state. | Provided insights into the molecular mechanics of muscle contraction. |

| Na+/K+-ATPase | Binds to the ATP site, inhibiting ion transport. | Aided in understanding the coupling of ATP hydrolysis to ion pumping. |

| Ca2+-ATPase | Stabilizes the enzyme in an ATP-bound state, preventing the calcium transport cycle. | Elucidated the conformational changes involved in calcium transport across membranes. |

Protein kinases and phosphatases are key players in signal transduction pathways, regulating cellular processes by adding or removing phosphate groups from proteins, respectively. The activity of many kinases is dependent on the binding and hydrolysis of ATP.

Phosphothiophosphoric acid-adenylate ester has been employed to study the ATP-binding and conformational dynamics of various kinases. By binding to the kinase's active site, it can lock the enzyme in a conformation that is amenable to structural analysis, providing insights into the mechanism of substrate recognition and catalysis. For instance, competitive binding assays with AMP-PNP have been used to investigate the mechanism of inhibition of fibroblast growth factor receptor (FGFR) autophosphorylation. nih.gov

While kinases utilize ATP, phosphatases are responsible for the reverse reaction. Although not directly dependent on ATP for their catalytic activity, the study of signaling pathways often involves understanding the interplay between kinases and phosphatases. The use of non-hydrolyzable ATP analogs to inhibit kinase activity allows for the isolation and study of phosphatase function within a specific pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. These cascades involve a series of protein kinases that phosphorylate and activate one another.

The use of phosphothiophosphoric acid-adenylate ester has provided valuable insights into the activation mechanisms of MAPKs. For example, NMR dynamics studies have utilized AMP-PNP to investigate the conformational changes in p38 MAPK upon binding of the ATP analog. These studies revealed that both substrate binding and activation-loop phosphorylation are necessary to induce uniform dynamic changes in p38 that allow for the coordinated recruitment of ATP. nih.gov Furthermore, the crystal structure of ERK2, another key MAPK, has been solved in a complex with AMP-PNP, offering a detailed view of the ATP-binding pocket. rcsb.org

| MAPK Family Member | Application of Phosphothiophosphoric Acid-Adenylate Ester | Key Research Finding |

| p38 MAPK | Used in NMR studies to probe conformational dynamics. nih.gov | Revealed that both substrate binding and phosphorylation are required for coordinated ATP recruitment. nih.gov |

| ERK2 | Co-crystallization to determine the structure of the ATP-binding site. rcsb.org | Provided a high-resolution map of the active site for inhibitor design. rcsb.org |

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Their activity is dependent on the binding of regulatory proteins called cyclins. The progression through the different phases of the cell cycle is driven by the sequential activation and inactivation of various CDK-cyclin complexes.

Structural studies using phosphothiophosphoric acid-adenylate ester have been pivotal in understanding the function of CDKs. The crystal structure of the human CDK12/CycK complex has been solved in the presence of AMP-PNP. nih.gov This revealed novel features of a CDK, including a flexible C-terminal extension that is important for ATP binding and kinase activity. nih.gov The study showed that the presence of AMP-PNP in the ATP-binding pocket was correlated with a "closed" conformation of this C-terminal extension, trapping the nucleotide. nih.gov Truncation of this structure diminished AMP-PNP binding and the catalytic activity of the CDK12/CycK complex. nih.gov

| CDK Complex | Method | Finding |

| CDK12/CycK | X-ray crystallography with AMP-PNP. nih.gov | The C-terminal extension of CDK12 is flexible and its conformation is important for ATP binding and kinase activity. nih.gov |

Serine/threonine-protein kinase N2 (PKN2) is an effector of Rho GTPases and is involved in various cellular processes, including cell adhesion, migration, and proliferation. While PKN2 is an ATP-dependent kinase, specific studies utilizing phosphothiophosphoric acid-adenylate ester to directly investigate its mechanism are not extensively documented in publicly available research.

However, research on PKN2 has shown its involvement in regulating AMP-activated protein kinase (AMPK) signaling. nih.govnih.gov Studies have demonstrated that knockdown of PKN2 increases the phosphorylation and signaling of AMPK. nih.gov Given that AMPK is a key energy sensor that is regulated by the AMP/ATP ratio, the use of non-hydrolyzable ATP analogs like phosphothiophosphoric acid-adenylate ester could be a valuable future approach to dissect the interplay between PKN2 and cellular energy sensing pathways. Such studies could help to determine if the regulatory effect of PKN2 on AMPK is dependent on the ATP-binding or catalytic activity of PKN2.

Kinases and Phosphatases in Signal Transduction

Eukaryotic-Like Serine/Threonine Phosphatases (eSTPs)

Bacterial eukaryotic-like serine/threonine kinases (eSTKs) and serine/threonine phosphatases (eSTPs) are crucial signaling proteins involved in various aspects of bacterial physiology and pathogenesis, including cell division, antibiotic tolerance, and virulence factor control. nih.gov The structural and functional understanding of these enzymes has been significantly advanced by the use of ATP analogs like phosphothiophosphoric acid-adenylate ester.

In structural studies of eSTKs, such as PknB from Mycobacterium tuberculosis, phosphothiophosphoric acid-adenylate ester serves as a substrate analog, allowing researchers to visualize the ATP-binding pocket and the catalytic active site. nih.gov The atomic structure reveals a Hanks-type domain VIb fold, characterized by a conserved lysine (B10760008) in the ATPase active site and a specific "DXXPXN" motif. nih.gov This architecture, with the phosphothiophosphoric acid-adenylate ester molecule bound, helps to delineate the N-terminal subdomain, which is rich in β-strands, and the C-terminal subdomain, composed mainly of α-helices. nih.gov

Similarly, for eSTPs, which belong to the protein phosphatase metal (PPM) binding family (specifically the PP2C class), structural analyses are key to understanding their mechanism. nih.gov These enzymes feature a conserved active site within a central β-sandwich flanked by α-helices. nih.gov While classical eukaryotic PP2C phosphatases utilize a bi-nuclear metal active site (magnesium or manganese), bacterial versions can have up to three metal ions in their catalytic core. nih.gov The use of substrate analogs in crystallographic studies helps to map the interactions within this active site, including the "Flap" domain, which is thought to be involved in substrate recognition. nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) Pathways

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell signaling, and proliferation. nih.govnih.gov Dysregulation of GSK-3β is implicated in various diseases, making it a significant pharmacological target. ebi.ac.uk The study of its structure and function frequently employs non-hydrolyzable ATP analogs such as adenylyl-imidodiphosphate (AMP-PNP), a synonym for phosphothiophosphoric acid-adenylate ester.

Structural biology has provided a clear picture of the GSK-3β kinase domain, which consists of a smaller N-terminal lobe with β-sheets and a larger C-terminal lobe that is primarily helical. researchgate.net The ATP-binding site is located in the cleft between these two lobes. X-ray crystallography of GSK-3β in a binary complex with AMP-PNP (PDB code: 1PYX) has been instrumental in detailing the precise interactions within this active site. researchgate.net These studies reveal a network of polar interactions and hydrogen bonds that anchor the ATP analog, as well as the coordination of essential magnesium ions by water molecules within the active site. researchgate.net

Furthermore, AMP-PNP is utilized in biophysical screening assays to identify novel GSK-3β inhibitors. nih.gov By performing screens in the presence of saturating concentrations of AMP-PNP, researchers can identify compounds that compete for the ATP-binding site or bind to allosteric sites. nih.gov This competitive setup helps to filter out weak binders and prioritize compounds that are more likely to effectively modulate GSK-3β activity in a cellular context. nih.gov For example, in a fragment-based screening using 19F NMR, the presence of AMP-PNP allowed for the identification of hits that could still bind to the enzyme, suggesting a competitive or alternative binding mode. nih.gov

| Assay Type | Compound Used | Purpose | Key Finding |

| X-ray Crystallography | AMP-PNP | To determine the structure of the GSK-3β active site. | Revealed the network of polar interactions and hydrogen bonds that stabilize ATP binding. researchgate.net |

| 19F NMR Screening | AMP-PNP | To identify novel inhibitors by competing for the ATP-binding site. | Enabled the identification of fragment hits that bind to GSK-3β in the presence of a saturating ATP analog. nih.gov |

| TR-FRET Activity Assay | AMP-PNP (as competitor) | To measure the inhibitory potency of hit compounds against GSK-3β. | Determined IC50 values for promising inhibitors identified in initial screens. nih.gov |

Mixed-Lineage Kinases (MLKs) and JNK Pathway

Mixed-lineage kinases (MLKs) are a family of serine/threonine kinases that function as mitogen-activated protein kinase kinase kinases (MAPKKKs). nih.govnih.gov They are key regulators of stress-activated signaling pathways, primarily leading to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.govnih.gov The MLK-JNK signaling cascade is involved in various cellular processes, including apoptosis, inflammation, and stress responses. nih.govnih.gov MLKs, such as MLK3, phosphorylate and activate downstream MAPKKs like MKK4 and MKK7, which in turn dually phosphorylate and activate JNK. nih.gov The activation of this pathway can be initiated by various stimuli, including environmental stress and cytokines. nih.gov

Based on the available search results, there is no direct information detailing the specific use or effects of Phosphothiophosphoric acid-adenylate ester on the activity or study of Mixed-Lineage Kinases (MLKs) or the JNK pathway.

Nucleoside Diphosphate (NDP) Kinase Activity

Nucleoside diphosphate kinases (NDPKs) are essential enzymes responsible for maintaining the intracellular pool of nucleoside triphosphates (NTPs), excluding ATP. wikipedia.org They catalyze the reversible transfer of the terminal phosphate group from a donor NTP, usually ATP, to an acceptor nucleoside diphosphate (NDP). wikipedia.org This reaction proceeds via a "ping-pong" mechanism involving a high-energy phosphohistidine (B1677714) intermediate on the enzyme. ebi.ac.ukwikipedia.org NDPKs play a crucial role in providing the necessary NTPs for various cellular processes, including DNA and RNA synthesis, signal transduction, and lipid and polysaccharide synthesis. nih.gov

While studies on NDPK folding and stability have noted that binding of nucleotides like ADP or the non-hydrolyzable ATP analog AMP-PNP can increase the stability of the native hexameric enzyme, the primary focus of these investigations was on protein folding mechanisms rather than the direct elucidation of the enzymatic pathway by AMP-PNP. nih.gov The search results did not provide detailed research findings on the use of Phosphothiophosphoric acid-adenylate ester to specifically elucidate the mechanisms of NDP kinase activity itself.

DNA Gyrase and DNA Topology

DNA gyrase is a bacterial type II topoisomerase that is essential for managing the topological state of DNA. nih.govpnas.org It introduces negative supercoils into DNA, a process that requires the energy from ATP hydrolysis. nih.gov This function is critical for DNA replication and transcription. nih.gov The enzyme is a heterotetramer (A₂B₂) where the GyrB subunit contains the ATPase activity. nih.gov The non-hydrolyzable ATP analog, adenylyl-imidodiphosphate (AMP-PNP), has been a fundamental tool in dissecting the mechanism of DNA gyrase.

Binding of AMP-PNP to the GyrB subunits induces a conformational change, causing the "ATP-operated clamp" to close and capture a segment of DNA (the T-segment). nih.gov While AMP-PNP cannot be hydrolyzed to power the full catalytic cycle, its binding alone is sufficient to drive a single, limited round of DNA strand passage and supercoiling. nih.govnih.gov This has demonstrated the direct coupling of nucleotide binding to the mechanical process of changing DNA topology. nih.gov

Studies have shown that the efficiency of this AMP-PNP-driven supercoiling and the rate of AMP-PNP binding are dependent on the initial topological state of the DNA substrate. nih.gov For instance, the binding of AMP-PNP is significantly accelerated when the DNA is already negatively supercoiled, suggesting a functional interaction between the DNA-binding and nucleotide-binding domains of the enzyme. nih.gov Cryo-electron microscopy and X-ray crystallography structures of DNA gyrase in complex with DNA and AMP-PNP have provided high-resolution snapshots of the enzyme in various conformational states, such as the post-strand passage state, further clarifying the intricate movements involved in its action. pnas.orgbiorxiv.org

| Research Focus | Compound Used | Key Mechanistic Insight |

| Energy Coupling | AMP-PNP | Binding of the non-hydrolyzable analog can induce a limited, non-catalytic supercoiling of DNA, demonstrating the direct link between nucleotide binding and linking number change. nih.gov |

| Conformational States | AMP-PNP | Trapped the enzyme in a state with dimerized ATPase domains, allowing for structural determination (cryo-EM/X-ray) of the complex after T-segment capture. pnas.orgnih.govbiorxiv.org |

| Enzyme Kinetics | AMP-PNP | The rate of AMP-PNP binding is dependent on the DNA's topological state, indicating cooperativity between the nucleotide- and DNA-binding domains. nih.govnih.gov |

Regulation of Transcription and Gene Expression

Rho Transcription Termination Factor Mechanisms

The Rho factor is an ATP-dependent hexameric helicase that is responsible for terminating transcription for a large number of genes in bacteria. nih.govwikipedia.org It functions by binding to specific C-rich/G-poor sequences on the nascent RNA transcript, known as Rho utilization (rut) sites. wikipedia.org Using the energy derived from ATP hydrolysis, Rho translocates along the RNA transcript, catches up to the paused RNA polymerase, and unwinds the RNA-DNA hybrid, leading to the dissociation of the transcription elongation complex. wikipedia.orgnih.gov

The non-hydrolyzable ATP analog adenylyl-imidodiphosphate (AMP-PNP) has been instrumental in structural studies aimed at understanding the Rho mechanism. By using AMP-PNP, researchers can trap the Rho factor in a state where it is bound to both its RNA substrate and a nucleotide, but cannot proceed with hydrolysis and translocation. This has enabled the determination of the cryo-electron microscopy structure of the E. coli Rho factor in a complex with a single-stranded RNA substrate and AMP-PNP (PDB ID: 1PVO). libretexts.org Such structures provide critical insights into how the Rho hexamer engages with the RNA transcript and how nucleotide binding is coordinated within the ATPase active sites of the subunits, setting the stage for the helicase activity that is central to its termination function. nih.gov

Flagellar Gene Expression Control in Bacteria

The expression of flagellar genes in bacteria is a tightly regulated process, intricately linked to the assembly of the flagellum itself. The synthesis of this complex molecular machine is energetically expensive, and bacteria have evolved sophisticated mechanisms to ensure that flagellar components are produced in a timely and orderly manner. ATP hydrolysis plays a critical role in this regulatory network, and the use of phosphothiophosphoric acid-adenylate ester has been crucial in understanding these control mechanisms.

Bacterial chemotaxis, the process by which bacteria move towards attractants and away from repellents, is controlled by a signaling pathway that modulates the rotation of the flagellar motor. A key component of this pathway is the histidine kinase CheA, which autophosphorylates using ATP. nih.govnih.gov This phosphorylation event is central to the signaling cascade that ultimately controls the direction of flagellar rotation. researchgate.netmdpi.com By using phosphothiophosphoric acid-adenylate ester, researchers can study the initial ATP-binding step of CheA autophosphorylation in isolation from the subsequent hydrolysis and phosphotransfer steps, providing insights into the activation of the chemotaxis signaling pathway.

Furthermore, the assembly of the flagellum is powered by a type III secretion system (T3SS), which requires the ATPase FliI. nih.gov ATP hydrolysis by FliI is essential for the export of flagellar proteins. nih.govresearchgate.net The use of phosphothiophosphoric acid-adenylate ester can lock FliI in an ATP-bound state, allowing for the study of its role in the selective delivery of substrates to the flagellar export apparatus.

The number and placement of flagella are also subject to regulation, a process involving the MinD-type ATPase FlhG. nih.govnih.gov FlhG acts as a switch, linking the assembly of the flagellar C-ring to the activity of the master transcriptional regulator. nih.gov This ATP-dependent partner switching mechanism ensures that the production of flagellar building blocks is coordinated with the assembly process. nih.gov By employing phosphothiophosphoric acid-adenylate ester, the ATP-dependent dimerization of FlhG and its interaction with its partners can be investigated, shedding light on how the physical assembly of the flagellum feeds back to control gene expression. nih.gov

| Regulatory Protein | Function in Flagellar Gene Expression | Role of ATP/ATPγS |

| CheA | Histidine kinase in chemotaxis signaling | ATP is required for autophosphorylation, which initiates the signaling cascade controlling flagellar rotation. ATPγS can be used to study the ATP-binding and activation steps. nih.govnih.gov |

| FliI | ATPase component of the flagellar T3SS | ATP hydrolysis is required for the export of flagellar proteins. ATPγS can be used to investigate the role of FliI in substrate delivery. nih.govresearchgate.net |

| FlhG | MinD-type ATPase regulating flagellar number | ATP-dependent dimerization and partner switching links flagellar assembly to transcriptional regulation. ATPγS can be used to study these interactions. nih.govnih.gov |

Insights into Cellular Processes Requiring ATP Hydrolysis

The hydrolysis of ATP provides the energy for a vast array of cellular processes. Phosphothiophosphoric acid-adenylate ester has been widely used to dissect the mechanisms of these processes by stabilizing ATP-bound states and preventing the completion of the reaction cycle.

Many protein-protein interactions are transient and regulated by the binding and hydrolysis of ATP. Phosphothiophosphoric acid-adenylate ester is a valuable tool for studying these interactions by "trapping" protein complexes in an ATP-bound conformation. This allows for the identification and characterization of interacting partners that may only associate in the presence of ATP. Techniques such as co-immunoprecipitation and affinity purification coupled with mass spectrometry can be enhanced by the use of this non-hydrolyzable analog to stabilize and capture ATP-dependent protein complexes. researchgate.net

For example, in the study of signaling pathways, where protein kinases transfer a phosphate group from ATP to a substrate protein, phosphothiophosphoric acid-adenylate ester can be used to study the formation of the kinase-substrate complex without the subsequent phosphorylation event. This allows for a detailed investigation of the binding affinities and specificities of these interactions.

The biogenesis of ribosomes, the cellular machinery responsible for protein synthesis, is a highly complex and energy-intensive process involving the processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins. nih.govnih.govresearchgate.net Several steps in this pathway are catalyzed by ATP-dependent enzymes, including RNA helicases and AAA-ATPases, which are thought to use the energy of ATP hydrolysis to remodel RNA-protein complexes and facilitate the correct folding of rRNA. biorxiv.orgox.ac.uk

The use of phosphothiophosphoric acid-adenylate ester has been instrumental in identifying and characterizing the roles of these ATPases in ribosome assembly. By incubating cellular extracts with this non-hydrolyzable analog, researchers can stall the assembly process at specific ATP-dependent steps, allowing for the isolation and analysis of pre-ribosomal particles at different stages of maturation. biorxiv.org This approach has helped to elucidate the hierarchical and cooperative nature of ribosome assembly and the specific functions of various assembly factors. biorxiv.org

| Process | Key ATP-Dependent Enzymes | Insights from Phosphothiophosphoric Acid-Adenylate Ester |

| Ribosome Biogenesis | RNA helicases, AAA-ATPases | Trapping of pre-ribosomal particles at specific assembly stages, elucidation of the roles of assembly factors in rRNA processing and folding. biorxiv.orgox.ac.uk |

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. mdpi.comuni-freiburg.dellu.edu The transport cycle of these proteins involves a series of conformational changes driven by ATP binding and hydrolysis, which alternately expose a substrate-binding site to either side of the membrane. mdpi.comfrontiersin.org

Phosphothiophosphoric acid-adenylate ester has been extensively used to study the mechanism of ABC transporters. By binding to the nucleotide-binding domains (NBDs) of the transporter, it can induce the formation of a "closed" or "occluded" state, mimicking the pre-hydrolysis step of the transport cycle. nih.govmdpi.com This has allowed researchers to use techniques such as X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the transporter in this key intermediate state. These structural studies have provided invaluable insights into the mechanism of substrate flipping and the coupling of ATP hydrolysis to transport. nih.govnih.gov

The ryanodine (B192298) receptor (RyR1) is a large ion channel located in the sarcoplasmic reticulum of muscle cells that is responsible for the release of calcium ions (Ca²⁺) required for muscle contraction. The activity of the RyR1 channel is modulated by a variety of ligands, including ATP, which acts as an activator. nih.gov

The use of phosphothiophosphoric acid-adenylate ester has been crucial in understanding the allosteric regulation of RyR1 by ATP. By binding to the ATP-binding site on the receptor, it can lock the channel in an activated state, allowing for detailed electrophysiological and structural studies of the open conformation of the channel. These studies have helped to elucidate the molecular basis of channel gating and how ATP binding leads to an increase in the channel's open probability.

| Receptor/Transporter | Function | Effect of Phosphothiophosphoric Acid-Adenylate Ester |

| ABC Transporters | Transport of substrates across membranes | Induces a "closed" or "occluded" state, allowing for structural studies of the pre-hydrolysis intermediate. nih.govmdpi.com |

| Ryanodine Receptor (RyR1) | Calcium release channel in muscle cells | Locks the channel in an activated state, facilitating studies of the open conformation and gating mechanism. |

Cell motility and secretion are fundamental cellular processes that are highly dependent on the energy derived from ATP hydrolysis. Motility often involves the dynamic rearrangement of the cytoskeleton, driven by motor proteins such as myosin, while secretion involves the transport and fusion of vesicles with the plasma membrane.

Phosphothiophosphoric acid-adenylate ester has been used to investigate the ATP-dependent steps in both of these processes. In studies of cell motility, it can be used to inhibit the activity of motor proteins, allowing researchers to dissect the specific roles of these proteins in different types of cellular movement. In the context of secretion, this ATP analog can be used to study the role of ATP in priming vesicles for fusion and in the regulation of ion channels involved in the secretory process. For instance, it has been shown to strengthen the barrier function of human lung microvascular endothelial cells.

Advanced Research Applications and Methodologies Utilizing Phosphothiophosphoric Acid Adenylate Ester

Application as a Probe for Enzyme Mechanism Elucidation

Phosphothiophosphoric acid-adenylate ester, often in the form of adenosine (B11128) 5'-phosphorothioate (AMP-S) or its di- and triphosphate analogs (ADP-β-S, ATP-γ-S), serves as a critical probe for dissecting the intricate mechanisms of ATP-dependent enzymes. By substituting for the natural ATP substrate, these analogs can trap enzymes in specific conformational states, allowing researchers to study intermediate steps in the catalytic cycle.

The stereochemistry of the phosphorothioate (B77711) group is a key factor in these studies. The Sp and Rp diastereomers of adenosine 3',5'-(cyclic)phosphorothioate (cAMPS), for example, exhibit differential effects on the activation of cAMP-dependent protein kinase. The Sp isomer acts as an agonist, activating the kinase, while the Rp isomer acts as a competitive inhibitor, binding to the enzyme without initiating catalysis portlandpress.comnih.gov. This differential activity allows for the precise mapping of the steric and electronic requirements of the enzyme's active site portlandpress.comnih.gov.

Kinetic analyses of enzymes in the presence of these analogs provide valuable insights into their mechanisms. For instance, studies on type II bovine cardiac muscle cAMP-dependent protein kinase have shown that the Sp isomer of cAMPS is a more potent activator and inhibitor of [3H]cAMP binding than the Rp isomer, indicating a stereospecific preference in the enzyme's binding pocket nih.gov. Such studies help to elucidate the roles of specific functional groups in substrate binding and catalysis nih.gov.

Table 1: Application of Phosphorothioate Analogs in Enzyme Mechanism Elucidation

| Enzyme | Analog Used | Observation | Reference |

| cAMP-dependent protein kinase (type II) | (Sp)- and (Rp)-adenosine cyclic 3',5'-phosphorothioates (cAMPS) | Sp-cAMPS is a more potent activator and inhibitor of [3H]cAMP binding than Rp-cAMPS, demonstrating stereoselectivity. | nih.gov |

| cAMP-dependent protein kinase | Rp-cAMP[S] | Acts as a competitive inhibitor of cAMP-induced activation. | portlandpress.com |

| Lysyl-tRNA synthetase | (Sp)ATPαS and (Rp)ATPαS | Both isomers act as adenylate acceptors, forming monothioanalogues of Ap4A. | oup.com |

| Ap4A α,β-phosphorylase | (Sp)ATPαS and (Rp)ATPαS | Synthesizes (Sp)Ap4AαS and (Rp)Ap4AαS from adenosine 5'-phosphosulfate and the corresponding ATPαS isomer. | oup.com |

Utilization in Structural Biology for Ligand-Bound State Analysis

The resistance of phosphothiophosphoric acid-adenylate ester and its analogs to hydrolysis makes them invaluable tools in structural biology, particularly in X-ray crystallography numberanalytics.combiologiachile.clmassey.ac.nz. These non-hydrolyzable ATP analogs can be co-crystallized with enzymes to trap and visualize the enzyme-substrate complex in a state that mimics the pre-hydrolytic or transition state. This provides a static snapshot of the dynamic catalytic process, revealing crucial details about the geometry of the active site and the interactions between the enzyme and its ligand.

For example, X-ray crystallography has been used to determine the three-dimensional structures of numerous enzymes in complex with ATP analogs, providing insights into the structural basis of their function numberanalytics.combiologiachile.cl. These studies have been instrumental in identifying key amino acid residues involved in substrate binding and catalysis numberanalytics.com. The structural information gleaned from these studies is not only fundamental to understanding enzyme mechanisms but also provides a basis for the rational design of specific inhibitors.

The ability to obtain high-resolution crystal structures of enzyme-ligand complexes has significantly advanced our understanding of a wide range of biological processes, from signal transduction to DNA replication.

Development of Assays for ATP-Dependent Processes

Bioluminometric assays are highly sensitive methods for detecting and quantifying ATP, often used to measure cell viability and cytotoxicity springernature.comresearchgate.netpromega.demerckmillipore.comnih.gov. These assays are based on the light-producing reaction catalyzed by the enzyme luciferase, which utilizes ATP to oxidize a substrate, luciferin (B1168401) springernature.compromega.de. The intensity of the emitted light is directly proportional to the ATP concentration promega.de.

While these assays are typically used to measure natural ATP levels, the principles can be adapted to study the effects of ATP analogs. The efficiency of the luciferase reaction can be influenced by the presence of ATP analogs, which may act as substrates or inhibitors. For instance, by using a pro-luciferin, which is a modified luciferin that is not a substrate for luciferase until it is enzymatically converted, the activity of a specific enzyme can be coupled to the luciferase reaction promega.de. This allows for the development of highly specific and sensitive assays for a variety of enzymes involved in ATP-dependent processes.

The development of custom enzyme substrates for luciferase-based assays has expanded their application to high-throughput screening for drug discovery promega.de.

Phosphothiophosphoric acid-adenylate ester and its analogs are frequently used in enzymatic assays to study the kinetics and inhibition of ATP-dependent enzymes nih.govnih.govmdpi.com. These assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of substrates and inhibitors.

The use of phosphorothioate analogs allows for the detailed characterization of inhibitor mechanisms. For example, by measuring the effect of an inhibitor on the enzyme's activity at different ATP concentrations, it is possible to determine whether the inhibition is competitive, non-competitive, or uncompetitive mdpi.com. This information is crucial for understanding how the inhibitor interacts with the enzyme and for optimizing its properties as a potential therapeutic agent.

Continuous kinetic assays, which monitor the reaction in real-time, have been developed for adenylation enzymes nih.gov. These assays are particularly useful for characterizing the activity and inhibition of enzymes that are difficult to study using traditional methods nih.gov.

Table 2: Examples of Enzymatic Assays Utilizing Phosphorothioate Analogs

| Assay Type | Enzyme Studied | Analog Used | Purpose of Study | Reference |

| Continuous Spectrophotometric Assay | Adenylation Enzymes | Acyl-adenylate intermediates | Characterize activity and inhibition | nih.gov |

| Capillary Electrophoresis | 3'-Exonuclease | Phosphorothioate oligonucleotides | Investigate in vitro stability and metabolism | nih.gov |

| Kinetic Analysis | cAMP-dependent protein kinase | (Rp)- and (Sp)-adenosine cyclic 3',5'-phosphorothioates | Investigate stereoselectivity of binding sites | nih.gov |

| Inhibition Assay | cAMP-dependent protein kinase | Rp-cAMP[S] | Determine inhibition mechanism | portlandpress.com |

Computational Approaches in Mechanistic and Interaction Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govnih.govresearchgate.netacs.org. In the context of ATP-dependent processes, QSAR models can be developed to predict the inhibitory activity of ATP analogs against a specific enzyme.

These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective inhibitors nih.govnih.gov.

For example, 3D-QSAR analysis has been applied to ATP-competitive inhibitors of mTOR kinase, a key enzyme in cancer pathways plu.mx. These studies help to identify the key structural features that are important for inhibitory activity and provide a framework for the design of novel anti-cancer drugs nih.govplu.mx. While specific QSAR studies focusing solely on phosphothiophosphoric acid-adenylate ester are not extensively documented in the provided search results, the principles of QSAR are broadly applicable to this class of compounds.

Virtual Screening and Ligand-Protein Docking

Virtual screening and ligand-protein docking are powerful computational techniques used in drug discovery and molecular biology to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov These methods are instrumental in identifying potential binding partners for a compound like Phosphothiophosphoric acid-adenylate ester from large libraries of small molecules and in predicting the strength and type of interaction.

The process begins with the three-dimensional structure of a target protein, which can be obtained from crystallographic data or homology modeling. A binding site, often a catalytic or allosteric pocket, is identified. Virtual screening then involves computationally docking a large number of candidate ligands into this site. Each potential ligand's conformation and orientation within the binding site are evaluated by a scoring function, which estimates the binding affinity. nih.gov Molecules with the best scores are then prioritized for further experimental testing.

For a molecule containing an adenylate group, such as Phosphothiophosphoric acid-adenylate ester, these methods can be used to screen for potential protein targets, particularly enzymes like kinases or ligases that recognize adenine (B156593) nucleotides. mdpi.comresearchgate.net Docking studies can provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the molecule's biological activity. ejmo.org For instance, docking can reveal hydrogen bonds between the adenine ring's nitrogen atoms and amino acid residues, or interactions involving the phosphate (B84403) and ribose moieties. ejmo.orgresearchgate.net

The table below summarizes typical interactions analyzed in docking studies, which would be relevant for assessing the binding of Phosphothiophosphoric acid-adenylate ester to a target protein.

| Interaction Type | Ligand Group | Protein Residue Examples | Potential Significance |

| Hydrogen Bonding | Adenine N-H, N: | Asp, Glu, Asn, Gln | Specificity and high affinity |

| Ribose -OH | Ser, Thr, Tyr | Orientation and stability | |

| Phosphate/Thiophosphate O/S | Arg, Lys, His | Charge stabilization, anchoring | |

| Hydrophobic Contacts | Adenine Ring | Val, Leu, Ile, Phe | van der Waals forces, pocket fitting |

| Pi-Stacking | Adenine Ring | Phe, Tyr, Trp, His | Favorable aromatic interactions |

| Ionic/Salt Bridge | Phosphate/Thiophosphate | Arg, Lys, His | Strong electrostatic attraction |

This table presents a generalized view of potential molecular interactions.

By leveraging virtual screening and docking, researchers can efficiently filter vast chemical spaces to identify molecules that are likely to interact with a specific target, thereby accelerating the discovery of new probes or therapeutic leads. acs.orgmdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis

While ligand-protein docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the ligand-protein complex over time. nih.govpnas.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the intricate dance of molecular interactions in a simulated physiological environment. mdpi.com

For a compound like Phosphothiophosphoric acid-adenylate ester, MD simulations are crucial for several reasons:

Conformational Sampling: Both the ligand and the protein are flexible. MD simulations can explore the different conformations that the ligand adopts within the binding pocket and how the protein structure adapts in response. This is essential for understanding induced-fit mechanisms. mdpi.com

Binding Stability: By running a simulation for tens or hundreds of nanoseconds, researchers can assess whether the ligand remains stably bound in the predicted pose from docking studies. The Root Mean Square Deviation (RMSD) of the ligand's atoms is often calculated to quantify this stability. acs.org

Interaction Analysis: MD simulations allow for a detailed analysis of the persistence of key interactions, such as hydrogen bonds, over time. This provides a more accurate picture of the binding mode than static docking. nih.gov

Solvent Effects: These simulations explicitly include water molecules, providing insight into how they mediate or compete with ligand-protein interactions.

Binding Free Energy Calculation: Advanced MD-based methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to calculate the binding free energy, offering a more quantitative prediction of binding affinity. acs.org

A key aspect of analysis involves calculating the Root Mean Square Fluctuation (RMSF) for each amino acid residue of the protein. acs.org This helps identify which parts of the protein become more or less flexible upon ligand binding, potentially revealing allosteric effects or regions critical for the binding event. mdpi.comacs.org For example, the binding of an adenylate ester analogue could stabilize a flexible loop near the active site, locking the enzyme in an active or inactive conformation.

The table below outlines key metrics derived from MD simulations and their significance in analyzing the binding of a ligand like Phosphothiophosphoric acid-adenylate ester.

| MD Simulation Metric | Description | Significance for Conformational Analysis |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of a selection of atoms (e.g., ligand, protein backbone) from a reference structure over time. | Indicates the stability of the ligand in the binding pocket and the overall structural stability of the protein. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position during the simulation. | Identifies flexible and rigid regions of the protein, showing how ligand binding affects local protein dynamics. acs.org |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation trajectory. | Determines the stability and importance of specific hydrogen bonding interactions for complex stability. |

| Binding Free Energy (e.g., MM/PBSA) | An end-state method to estimate the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a quantitative estimate of binding affinity and identifies key energetic contributions from specific residues. nih.gov |

Future Directions and Emerging Research Avenues for Phosphothiophosphoric Acid Adenylate Ester Studies

Exploration of Novel Phosphothiophosphoric Acid-Adenylate Ester Interacting Proteins

A primary focus of future research will be the identification and characterization of novel proteins that interact with Phosphothiophosphoric acid-adenylate ester. Understanding these interactions is key to elucidating the compound's broader biological roles. Initial research has pointed towards several potential interacting partners, leveraging the compound's nature as an ATP analog.

Two proteins of interest are Chemotaxis protein CheA and the Insulin-like growth factor 1 receptor (IGF-1R). CheA, a histidine kinase central to bacterial chemotaxis, utilizes ATP for autophosphorylation to control cell movement. nih.govpnas.orgnih.gov Given that Phosphothiophosphoric acid-adenylate ester is a non-hydrolyzable ATP analog, it is a valuable tool for studying the ATP-bound state of kinases like CheA. pnas.org The P4 domain of CheA is the ATP binding site, and the interaction with ATP is a prerequisite for the subsequent phosphorylation of the P1 domain. nih.govpressbooks.pub

Similarly, the IGF-1R, a receptor tyrosine kinase, possesses an ATP binding site essential for its autophosphorylation and downstream signaling pathways that regulate cell growth and survival. wikipedia.org The study of non-hydrolyzable ATP analogs can provide insights into the activation mechanism of this receptor.

Future research will likely employ a range of advanced techniques to discover and validate these and other interacting proteins.

Potential Methods for Identifying Interacting Proteins:

| Method | Description |

| Affinity Purification-Mass Spectrometry (AP-MS) | Utilizes a tagged version of the compound or a related molecule to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry. |

| Yeast Two-Hybrid (Y2H) Screening | A genetic method to identify protein-protein interactions. It could be adapted to screen for proteins that bind to a bait protein only in the presence of Phosphothiophosphoric acid-adenylate ester. nih.gov |

| Proximity Ligation Assay (PLA) | An in situ technique that can visualize and quantify protein-protein interactions within cells with high specificity. nih.gov |

| Isothermal Titration Calorimetry (ITC) | A biophysical technique to directly measure the binding affinity and thermodynamics of interactions between the compound and potential protein partners. mdpi.com |

| Thermal Shift Assay (TSA) | A fluorescence-based method to assess the thermal stability of a protein upon ligand binding, which can be used to screen for interacting partners. mdpi.com |

The identification of a comprehensive interactome for Phosphothiophosphoric acid-adenylate ester will open up new avenues for understanding its cellular functions and regulatory mechanisms.

Integration with Advanced Imaging Techniques for Real-Time Analysis

Visualizing the dynamics of Phosphothiophosphoric acid-adenylate ester within living cells is a significant challenge that emerging imaging technologies are beginning to address. The development of fluorescent and bioluminescent analogs of this compound will be instrumental in enabling real-time analysis of its localization, concentration, and interactions.

Future research will focus on designing and synthesizing probes that minimally perturb the natural function of the parent molecule. These probes could be employed in various advanced imaging modalities:

Fluorescence Resonance Energy Transfer (FRET): FRET-based sensors could be developed to monitor the binding of Phosphothiophosphoric acid-adenylate ester to its target proteins in real-time. This would involve labeling the protein and a competing ligand or the analog itself with a FRET pair.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy) could be used in conjunction with photo-switchable analogs to visualize the subcellular localization of the compound with unprecedented detail.

Bioluminescence Imaging: The development of bioluminescent probes could allow for the sensitive detection of the compound in deep tissues and whole organisms, offering insights into its biodistribution and dynamics in a more physiological context.

These advanced imaging approaches will provide a spatiotemporal understanding of the compound's behavior within the complex cellular environment.

Application in Synthetic Biology and Pathway Engineering

Synthetic biology and metabolic engineering offer exciting opportunities to harness and manipulate biological systems for novel purposes. Phosphothiophosphoric acid-adenylate ester and its derivatives can serve as valuable tools in these fields.

One key application lies in the ability to regulate enzymatic activity. As a non-hydrolyzable ATP analog, it can be used to lock enzymes in an ATP-bound conformational state, effectively inhibiting their catalytic activity. This can be a powerful strategy for redirecting metabolic flux within engineered pathways. For instance, by selectively inhibiting an enzyme at a critical branch point, metabolic intermediates can be channeled towards the production of a desired product.